Hexane-1,1,1-tricarboxylic acid
Description
Properties
CAS No. |
111324-43-7 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
hexane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-2-3-4-5-9(6(10)11,7(12)13)8(14)15/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
SEIUOYFQDIJJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Methods
Multi-Step Organic Synthesis via Nitrile Intermediates
A foundational laboratory method involves the sequential modification of nitrile precursors. One documented approach begins with the reaction of an aliphatic alpha, omega-dinitrile compound with a strong base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF). This step generates a reactive intermediate, which undergoes subsequent addition with acrylonitrile under weakly basic conditions (pH 8–9). The final hydrolysis of the trinitrile intermediate using concentrated hydrochloric acid yields hexane-1,1,1-tricarboxylic acid. This method achieves moderate yields (45–60%) but requires precise control of reaction kinetics to avoid premature hydrolysis.
Table 1: Reaction Conditions for Nitrile-Based Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Alpha, omega-dinitrile + NaOH | 80–100 | 6–8 | N/A |
| 2 | Acrylonitrile + NH₄Cl | 25–30 | 12–24 | N/A |
| 3 | HCl (6 M) | Reflux | 4–6 | 45–60 |
Metal-Catalyzed Oxidation of Cyclohexane Derivatives
Alternative routes leverage transition metal catalysts to oxidize cyclohexane derivatives. For instance, cobalt octylate-catalyzed oxidation of cyclohexane with oxygen or oxygen-enriched air at 150–180°C and 0.8–1.2 MPa pressure produces a mixture containing adipic acid, 6-hydroxycaproic acid, and glutaric acid. Subsequent extraction with water isolates the carboxylic acid fraction, which is esterified with lower alcohols (e.g., methanol or ethanol) and depolymerized under acidic conditions to yield this compound. This method emphasizes the role of Lewis acid catalysts in enhancing depolymerization efficiency while minimizing side reactions.
Industrial Production Techniques
Electrochemical Synthesis of Adiponitrile By-Products
Industrial-scale production often exploits by-products from electrochemical adiponitrile synthesis. During this process, 1,3,6-hexane tricarbonitrile forms as a minor by-product, which is isolated via fractional distillation and subjected to hydrolysis under strongly acidic conditions (e.g., 6 M H₂SO₄ at 120°C). The crude product is purified through recrystallization from ethanol-water mixtures, achieving a purity >98%. This method is favored for its scalability, though it generates significant waste streams requiring neutralization.
Continuous-Flow Esterification and Hydrolysis
Modern facilities employ continuous-flow reactors to optimize esterification and hydrolysis steps. In one patented method, the aqueous extract of oxidized cyclohexane is mixed with methanol in a tubular reactor at 80°C, followed by catalytic depolymerization using Amberlyst-15 resin. This approach reduces reaction time by 40% compared to batch processes and improves yield to 70–75%. Key parameters include a molar ratio of 1:3 (acid:alcohol) and a residence time of 30 minutes.
Catalytic Innovations and Green Chemistry
Heterogeneous Catalysis for Sustainable Synthesis
Recent advancements focus on replacing homogeneous catalysts with heterogeneous alternatives to enhance recyclability. For example, zirconium-based metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have demonstrated efficacy in esterifying this compound precursors at 90°C, achieving 85% conversion with negligible leaching. These catalysts tolerate water content up to 5%, making them suitable for industrial applications.
Enzymatic Hydrolysis Approaches
Pilot-scale studies explore lipase-catalyzed hydrolysis of trinitrile intermediates under mild conditions (pH 7, 37°C). Candida antarctica lipase B immobilized on mesoporous silica achieves 92% selectivity for this compound, bypassing the need for corrosive acids. However, enzyme cost and stability remain barriers to widespread adoption.
Challenges and Optimization Strategies
By-Product Management
A persistent challenge is the formation of 1,4-cyclohexanediol and 1,5-hexanediol during cyclohexane oxidation, which reduce final product purity. Advanced distillation techniques, such as wiped-film evaporation, selectively remove these diols at 10⁻³ mbar and 150°C, improving purity to 99.5%.
Solvent Recovery and Waste Minimization
Industrial processes generate large volumes of acidic and organic waste. Closed-loop systems integrating solvent recovery membranes (e.g., polyimide-based pervaporation units) reduce methanol consumption by 30% and neutralize acidic by-products using calcium carbonate slurries.
Chemical Reactions Analysis
Types of Reactions
Hexane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carboxylic acids.
Scientific Research Applications
Hexane-1,1,1-tricarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of hexane-1,1,1-tricarboxylic acid involves its participation in biochemical pathways, particularly the citric acid cycle. In this cycle, it acts as an intermediate that facilitates the conversion of acetyl coenzyme A into carbon dioxide and water, producing energy in the form of adenosine triphosphate (ATP) . The molecular targets and pathways involved include various enzymes and coenzymes that catalyze the reactions in the cycle .
Comparison with Similar Compounds
Comparison with Similar Tricarboxylic Acids
Hexane-1,3,6-tricarboxylic Acid (CAS 1572-40-3)
- Molecular Formula : C₉H₁₄O₆
- Molecular Weight : 218.20 g/mol
- Structure : Carboxylic groups at positions 1, 3, and 6 on the hexane chain.
- Properties :
- Higher solubility in polar solvents compared to 1,1,1-substituted isomers due to the distribution of -COOH groups.
- Likely exhibits moderate acidity (pKa ~3–5 per -COOH group) similar to other aliphatic tricarboxylic acids.
- Applications: Potential use in polymer crosslinking or as a chelating agent .
Heptane-1,1,1-tricarboxylic Acid (CAS 110063-44-0)
- Molecular Formula : C₁₀H₁₆O₆
- Molecular Weight : 232.23 g/mol
- Structure : Three -COOH groups on the first carbon of a heptane chain.
- Key Differences :
- Longer alkyl chain increases hydrophobicity, reducing water solubility compared to hexane analogs.
- Higher molecular weight may lower volatility and enhance thermal stability.
- Industrial Relevance : Used in specialty chemical synthesis, such as surfactants or corrosion inhibitors .
Benzene-1,3,5-tricarboxylic Acid (BTCA)
- Molecular Formula : C₉H₆O₆
- Molecular Weight : 210.14 g/mol
- Structure : Aromatic core with -COOH groups at positions 1, 3, and 4.
- Properties :
- Rigid planar structure enables strong coordination with metal ions (e.g., in MOFs).
- Higher melting point (>300°C) due to aromaticity and hydrogen bonding.
- Applications : Internal standard in quantitative NMR (qNMR) and catalyst in textile finishing .
Propene-1,2,3-tricarboxylic Acid
- Structure : Unsaturated C₃ chain with -COOH groups at all three carbons.
- Properties :
- Conjugated double bonds enhance reactivity in Diels-Alder reactions.
- Lower thermal stability compared to saturated analogs due to unsaturation.
- Industrial Use : Intermediate in polymer manufacturing and specialty resins .
2-Hydroxypropane-1,2,3-tricarboxylic Acid (Citric Acid)
- Molecular Formula : C₆H₈O₇
- Molecular Weight : 192.12 g/mol
- Structure : Hydroxyl group at C2 and three -COOH groups.
- Key Differences: Enhanced acidity (pKa₁ = 3.1) due to the hydroxyl group’s electron-withdrawing effect. Biodegradable and non-toxic, widely used in food and pharmaceuticals.
- Biological Role : Central to the tricarboxylic acid (TCA) cycle in metabolism .
Data Table: Comparative Overview
Research Findings and Gaps
- Acidity and Solubility : Aliphatic tricarboxylic acids with clustered -COOH groups (e.g., 1,1,1-substituted) likely exhibit stronger acidity than isomers with distributed groups . However, experimental pKa values for this compound are absent in the evidence.
- Synthetic Utility : The steric hindrance of three -COOH groups on one carbon may complicate esterification or amidation reactions compared to citric acid .
- Industrial Potential: Analogous to BTCA, this compound could serve as a crosslinker in polymers, but toxicity and environmental impact data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
